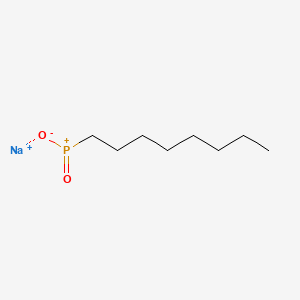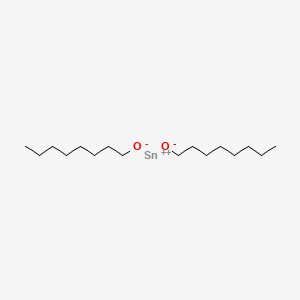
Tin di(octanolate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. It is a yellow liquid with a molar mass of 405.12 g/mol and a density of 1.251 g/cm³. Tin di(octanolate) is commonly used as a catalyst in various chemical reactions, particularly in the polymerization of caprolactone to produce biodegradable polyesters.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tin di(octanolate) can be synthesized by reacting tin(II) chloride with 2-ethylhexanoic acid in the presence of a reducing agent such as sodium borohydride. The reaction is typically carried out under an inert atmosphere to prevent oxidation of the tin(II) ion.
Industrial Production Methods: In an industrial setting, tin di(octanolate) is produced through a continuous process involving the reaction of tin(II) chloride and 2-ethylhexanoic acid in a reactor equipped with a cooling system to control the exothermic reaction. The product is then purified through distillation to remove any unreacted starting materials and byproducts.
Analyse Chemischer Reaktionen
Types of Reactions: Tin di(octanolate) undergoes various types of reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidation of tin di(octanolate) can be achieved using oxidizing agents such as hydrogen peroxide or nitric acid.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Substitution reactions often involve the replacement of the octanoate groups with other ligands.
Major Products Formed:
Oxidation: The oxidation of tin di(octanolate) typically results in the formation of tin(IV) compounds.
Reduction: Reduction reactions can produce tin(I) or elemental tin.
Substitution: Substitution reactions can yield various organotin compounds depending on the ligands used.
Wissenschaftliche Forschungsanwendungen
Tin di(octanolate) has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in the polymerization of lactones to produce biodegradable polyesters.
Biology: Tin di(octanolate) is used in the study of enzyme inhibition and as a reagent in biochemical assays.
Industry: It is used in the production of coatings, adhesives, and sealants due to its catalytic properties.
Wirkmechanismus
The mechanism by which tin di(octanolate) exerts its effects involves its ability to act as a Lewis acid catalyst. It coordinates to the oxygen atoms of the reactants, thereby increasing the electrophilicity of the tin center and facilitating the reaction. The molecular targets and pathways involved depend on the specific application, but generally, tin di(octanolate) interacts with carboxylic acids, alcohols, and other organic compounds.
Vergleich Mit ähnlichen Verbindungen
Dibutyltin dilaurate
Tin(II) 2-ethylhexanoate
Tin(IV) chloride
Stannous chloride
Eigenschaften
CAS-Nummer |
52120-31-7 |
|---|---|
Molekularformel |
C16H34O2Sn |
Molekulargewicht |
377.1 g/mol |
IUPAC-Name |
octan-1-olate;tin(2+) |
InChI |
InChI=1S/2C8H17O.Sn/c2*1-2-3-4-5-6-7-8-9;/h2*2-8H2,1H3;/q2*-1;+2 |
InChI-Schlüssel |
OABBLIJURKXQBP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC[O-].CCCCCCCC[O-].[Sn+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




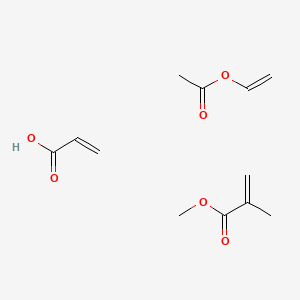
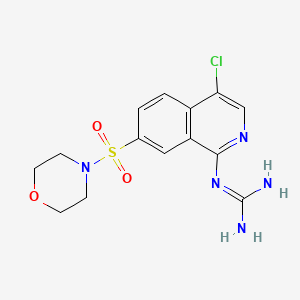
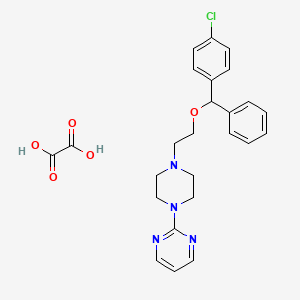
![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(4-ethoxyphenyl)methylideneamino]-5-(piperidin-1-ylmethyl)triazole-4-carboxamide](/img/structure/B15344403.png)




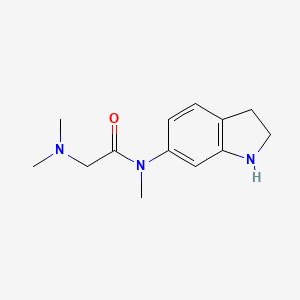
![(E)-4-(4-bromophenyl)-1,1,1-trifluoro-4-hydroxy-3-[(4-methoxyphenyl)diazenyl]but-3-en-2-one](/img/structure/B15344437.png)

